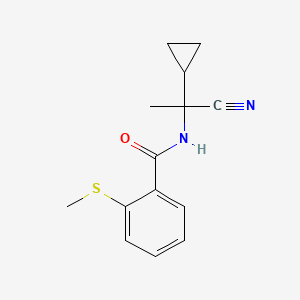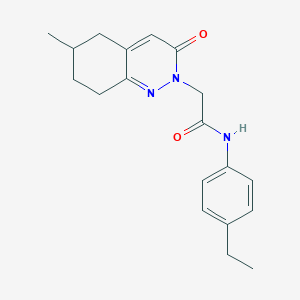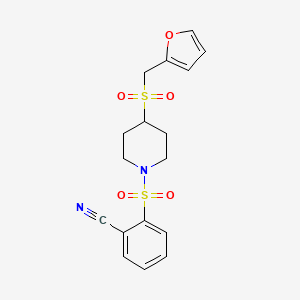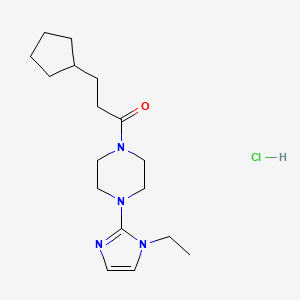
N-(1-cyano-1-cyclopropylethyl)-2-(methylsulfanyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-cyano-1-cyclopropylethyl)-2-(methylsulfanyl)benzamide, also known as CCPA, is a chemical compound that has been widely used in scientific research for its pharmacological properties. CCPA is a selective agonist of the adenosine A1 receptor, which is a G protein-coupled receptor that is involved in a variety of physiological processes.
Mecanismo De Acción
N-(1-cyano-1-cyclopropylethyl)-2-(methylsulfanyl)benzamide is a selective agonist of the adenosine A1 receptor, which is a G protein-coupled receptor that is involved in a variety of physiological processes. Activation of the adenosine A1 receptor by this compound leads to the inhibition of adenylate cyclase, which reduces the production of cyclic AMP. This results in a decrease in intracellular calcium levels and a reduction in neurotransmitter release.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines and chemokines. This compound has also been shown to have neuroprotective effects by reducing oxidative stress and apoptosis. In addition, this compound has been shown to improve cognitive function by enhancing long-term potentiation and synaptic plasticity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(1-cyano-1-cyclopropylethyl)-2-(methylsulfanyl)benzamide has several advantages for lab experiments. It is a highly selective agonist of the adenosine A1 receptor, which allows for specific activation of this receptor. This compound is also relatively stable and can be stored for extended periods of time. However, this compound has some limitations for lab experiments. It has low solubility in water, which can make it difficult to prepare solutions for experiments. In addition, this compound has a short half-life, which requires frequent administration during experiments.
Direcciones Futuras
There are several future directions for the study of N-(1-cyano-1-cyclopropylethyl)-2-(methylsulfanyl)benzamide. One potential direction is the investigation of its potential as a treatment for cardiovascular diseases, such as hypertension and myocardial infarction. Another potential direction is the investigation of its potential as a treatment for neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, further studies are needed to elucidate the molecular mechanisms underlying the neuroprotective and anti-inflammatory effects of this compound.
Métodos De Síntesis
N-(1-cyano-1-cyclopropylethyl)-2-(methylsulfanyl)benzamide can be synthesized by a multi-step process that involves the reaction of 2-chloro-5-nitrobenzoic acid with cyclopropylamine, followed by reduction of the nitro group to an amino group, and then reaction with methylthioacetic acid. The final product is obtained by the reaction of the resulting intermediate with cyanogen bromide.
Aplicaciones Científicas De Investigación
N-(1-cyano-1-cyclopropylethyl)-2-(methylsulfanyl)benzamide has been widely used in scientific research for its pharmacological properties. It has been shown to have neuroprotective effects, reduce inflammation, and improve cognitive function. This compound has also been studied for its potential as a treatment for cardiovascular diseases, such as hypertension and myocardial infarction.
Propiedades
IUPAC Name |
N-(1-cyano-1-cyclopropylethyl)-2-methylsulfanylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2OS/c1-14(9-15,10-7-8-10)16-13(17)11-5-3-4-6-12(11)18-2/h3-6,10H,7-8H2,1-2H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTWJKEPMERXCMM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C#N)(C1CC1)NC(=O)C2=CC=CC=C2SC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![Ethyl 3-[(2-chlorophenoxy)methyl]-1,2,4-oxadiazole-5-carboxylate](/img/structure/B2802113.png)
![(3-Methylisoxazol-5-yl)(4-(4-(methylthio)benzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2802114.png)

![1-(3-Fluorobenzoyl)-4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine](/img/structure/B2802118.png)
![Diethyl 2-[(2-fluoroanilino)({2-oxo-2-[4-(trifluoromethyl)phenyl]ethyl}sulfanyl)methylene]malonate](/img/structure/B2802119.png)
![1-[2-(Methylsulfanyl)phenyl]ethan-1-ol](/img/structure/B2802120.png)




![2-(Imidazo[1,2-a]pyrimidin-2-ylmethyl)-1H-isoindole-1,3(2H)-dione](/img/structure/B2802128.png)



